(Z)-alpha,beta-Bis(benzoyloxy)stilbene
Description
Properties
CAS No. |
1924-28-3 |
|---|---|
Molecular Formula |
Cu3O8P2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Stilbene Compounds
Structural and Functional Comparisons
Below is a detailed comparison of (Z)-alpha,beta-Bis(benzoyloxy)stilbene with other stilbenes, focusing on synthesis, biological activity, and chemical reactivity.
Table 1: Key Properties of this compound and Analogues
Key Research Findings
Reactivity in Polymerization :
this compound reacts rapidly with benzoyloxy radicals during polymerization, forming polymers with benzoyloxy-stilbene end groups. This contrasts with resveratrol derivatives, which are more prone to glycosylation or oxidation .
Biological Activity: Resveratrol and Pterostilbene: Both exhibit antioxidant and anti-cancer properties, but pterostilbene’s methoxy groups confer superior metabolic stability and oral bioavailability (e.g., 80% vs. 20% for resveratrol) . Piceatannol: Inhibits xanthine oxidase (XO) 10-fold more effectively than resveratrol by binding to the FAD active site, reducing superoxide anion generation .
Anti-Proliferative Activity :
Triazole-modified stilbenes show enhanced cytotoxicity against cancer cell lines (e.g., IC₅₀: 0.8 μM for 48 vs. 3.5 μM for resveratrol) due to improved binding to molecular targets like Hsp90 .
Photochemical Applications : Trans-1,2-bis(4-nitroimidazolyl)ethene undergoes UV-induced cyclization, a property exploited in synthetic photochemistry, unlike this compound, which lacks photoactive groups .
Q & A
Q. What synthetic methodologies are effective for preparing (Z)-α,β-Bis(benzoyloxy)stilbene, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : (Z)-α,β-Bis(benzoyloxy)stilbene can be synthesized via Grignard reactions followed by hydrogenation. For example, substituted stilbenes are prepared by reacting desoxybenzoin derivatives with Grignard reagents to form tertiary carbinols, which are then hydrogenated using palladized charcoal or reduced platinum oxide catalysts under mild conditions (2–3 atm H₂, room temperature) . Stereoselectivity is influenced by steric hindrance and catalyst choice. For instance, alkene metathesis with silicon-based linkers (e.g., 1,1,3,3-tetramethyldisiloxane) at 80°C using Hoveyda-Grubbs catalysts yields exclusively (E)-stilbenes, highlighting the challenge of achieving (Z)-selectivity .
Q. How can researchers characterize the isomerization dynamics of (Z)-stilbenes under photochemical conditions?
- Methodological Answer : UV irradiation (250–300 nm) induces (Z)-to-(E) isomerization via a twisted "phantom state" in the S₁ excited state. Time-resolved spectroscopy reveals that (Z)-stilbene has a shorter S₁ lifetime (0.7–1.4 ps) compared to (E)-stilbene (80–140 ps), reducing intermolecular dimerization risks . Equilibrium ratios under light exposure (~85% Z-isomer) can be monitored via UV-Vis spectroscopy or HPLC. Adding oxidizing agents like iodine shifts the equilibrium by converting (Z)-stilbene to phenanthrene .
Q. What analytical techniques are critical for confirming the structure and purity of (Z)-α,β-Bis(benzoyloxy)stilbene?
- Methodological Answer :
- NMR : and NMR distinguish (Z)- and (E)-isomers via coupling constants (e.g., ~12–14 Hz for Z-isomers due to restricted rotation) .
- X-ray Crystallography : Resolves steric hindrance in the (Z)-configuration, confirming dihedral angles between benzoyloxy groups .
- HPLC-MS : Quantifies purity and monitors photodegradation products .
Advanced Research Questions
Q. How do computational methods (e.g., TD-DFT) explain the electronic properties and photochemical behavior of (Z)-α,β-Bis(benzoyloxy)stilbene?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) calculations reveal that the LUMO of (Z)-stilbenes is localized on the central ethene fragment (82%), while HOMO-1/HOMO-2 involve contributions from substituents (e.g., indenyl groups). This explains the π→π* transitions observed in UV-Vis spectra (~300–350 nm) . For radical ions generated via γ-irradiation, relaxed geometries show increased torsion angles (C-Ph bonds), which inhibit photoisomerization in α,β-dialkyl derivatives .
Q. What strategies optimize the stereoselective synthesis of (Z)-stilbenes in cross-coupling reactions?
- Methodological Answer :
- Catalyst Design : Use of Ru-based catalysts with bulky N-heterocyclic carbenes (NHCs) enhances Z-selectivity by steric shielding during metathesis .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-configuration .
- Temperature Control : Lower temperatures (≤40°C) reduce thermal isomerization post-synthesis .
Q. How does (Z)-α,β-Bis(benzoyloxy)stilbene interact with biological targets, and what in silico approaches validate its therapeutic potential?
- Methodological Answer :
- Molecular Docking : Virtual screening against protozoal arginase (PDB:1T5F) identifies binding modes with ΔG ≤ -8 kcal/mol. AutoDock Vina optimizes lead compounds by modifying benzoyloxy substituents .
- QSAR Models : Correlate substituent electronegativity (e.g., -OAc vs. -OMe) with anti-amyloid activity, as seen in Alzheimer’s disease models .
Key Research Challenges
- Contradictions in Data : reports exclusive (E)-selectivity in metathesis, while suggests tunable Z-selectivity via solvent/catalyst optimization. Researchers must reconcile these by systematic parameter screening.
- Biological Relevance : While in silico models predict anti-protozoal activity , experimental validation in cell-based assays is pending.
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